1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by bromination and subsequent formation of the propanone structure. Common synthetic routes include:
Propanone Formation: The final step involves the formation of the propanone structure through appropriate reaction conditions, often involving the use of base catalysts.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s binding affinity and selectivity, while the bromopropanone moiety facilitates its reactivity . The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, leading to different chemical properties and reactivity.
1-(2,4-Difluorophenyl)-3-bromopropan-2-one: This compound lacks the additional fluorine atoms, resulting in different binding affinities and selectivity.
The uniqueness of this compound lies in its specific combination of difluoromethyl groups and bromopropanone structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9BrF4O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,4-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2 |
InChI Key |
MDFRGCQMOVBYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CBr |
Origin of Product |
United States |
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